molecular formula C8H9FN2O3 B13496026 4-Fluoro-2-methoxy-N-methyl-5-nitroaniline

4-Fluoro-2-methoxy-N-methyl-5-nitroaniline

Cat. No.: B13496026
M. Wt: 200.17 g/mol
InChI Key: OJYSIZJDVILBSX-UHFFFAOYSA-N
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Description

4-Fluoro-2-methoxy-N-methyl-5-nitroaniline is an organic compound with the molecular formula C8H9FN2O3. It is a derivative of aniline, featuring a fluorine atom at the fourth position, a methoxy group at the second position, a nitro group at the fifth position, and a methyl group attached to the nitrogen atom. This compound is known for its applications in the synthesis of various pharmaceuticals and as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-methoxy-N-methyl-5-nitroaniline typically involves the nitration of 4-fluoro-2-methoxyaniline. The process begins by dissolving 4-fluoro-2-methoxyaniline in concentrated sulfuric acid at a low temperature (around -15°C). Potassium nitrate is then slowly added to the solution, and the mixture is stirred for a couple of hours. The reaction mixture is then poured into ice water, and the pH is adjusted to around 8.0-9.0 using sodium hydroxide. The resulting solid is filtered and dried to obtain this compound with a yield of approximately 83.7% .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for temperature control, reagent addition, and pH adjustment is common in industrial settings to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-methoxy-N-methyl-5-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Reduction: The major product is 4-fluoro-2-methoxy-N-methyl-5-aminoaniline.

    Substitution: Depending on the nucleophile, various substituted derivatives can be obtained.

Scientific Research Applications

4-Fluoro-2-methoxy-N-methyl-5-nitroaniline is primarily used as an intermediate in the synthesis of pharmaceuticals. It plays a crucial role in the preparation of Mereletinib, a potent inhibitor of mutant BRAFV600E kinase, which is being developed for the treatment of various cancers . Additionally, this compound is used in organic synthesis for the development of new chemical entities and in the study of reaction mechanisms.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methoxy-N-methyl-5-nitroaniline is primarily related to its role as an intermediate in drug synthesis. In the case of Mereletinib, the compound contributes to the inhibition of the BRAFV600E kinase, a key enzyme involved in cell signaling pathways that regulate cell growth and division. By inhibiting this kinase, Mereletinib can effectively reduce the proliferation of cancer cells .

Comparison with Similar Compounds

  • 4-Fluoro-2-methoxy-5-nitroaniline
  • 4-Fluoro-2-methoxyaniline
  • 4-Fluoro-2-methoxy-N-methyl-aniline

Comparison: 4-Fluoro-2-methoxy-N-methyl-5-nitroaniline is unique due to the presence of both a nitro group and a methyl group on the nitrogen atom. This combination of functional groups imparts specific chemical properties and reactivity, making it particularly useful in pharmaceutical synthesis. Compared to its analogs, this compound offers a balance of stability and reactivity that is advantageous in various synthetic applications.

Properties

Molecular Formula

C8H9FN2O3

Molecular Weight

200.17 g/mol

IUPAC Name

4-fluoro-2-methoxy-N-methyl-5-nitroaniline

InChI

InChI=1S/C8H9FN2O3/c1-10-6-4-7(11(12)13)5(9)3-8(6)14-2/h3-4,10H,1-2H3

InChI Key

OJYSIZJDVILBSX-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1OC)F)[N+](=O)[O-]

Origin of Product

United States

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